Cas no 1632-82-2 (1H-Imidazole,1-ethyl-4,5-diphenyl-)

1H-Imidazole,1-ethyl-4,5-diphenyl- structure
1632-82-2 structure
Product name:1H-Imidazole,1-ethyl-4,5-diphenyl-
CAS No:1632-82-2
MF:C17H16N2
MW:248.322343826294
CID:217991
PubChem ID:292265

1H-Imidazole,1-ethyl-4,5-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-ethyl-4,5-diphenyl-
    • 1-ethyl-4,5-diphenylimidazole
    • 1-Aethyl-4,5-diphenyl-1H-imidazol
    • 1-ethyl-4,5-diphenyl-1H-imidazole
    • 1-Ethyl-4,5-diphenyl-imidazol
    • AC1L6HMU
    • AC1Q4XPM
    • AR-1C2988
    • CTK4D1500
    • N-Ethyl-4,5-diphenylimidazol
    • NSC157937
    • SureCN4805174
    • 1632-82-2
    • SCHEMBL4805174
    • NSC-157937
    • DTXSID40303345
    • Inchi: InChI=1S/C17H16N2/c1-2-19-13-18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3
    • InChI Key: USAZIWXOIGUZSS-UHFFFAOYSA-N
    • SMILES: CCN1C=NC(C2=CC=CC=C2)=C1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 248.13148
  • Monoisotopic Mass: 248.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.05
  • Boiling Point: 419.6°Cat760mmHg
  • Flash Point: 207.6°C
  • Refractive Index: 1.595
  • PSA: 17.82

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